1-(Ethylsulfanyl)-4-methoxybenzene
Description
1-(Ethylsulfonyl)-4-methoxybenzene (CAS: Not explicitly provided; referred to in ) is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position and an ethylsulfonyl (-SO₂C₂H₅) substituent. This compound is synthesized via sulfonation and nitration reactions, as demonstrated in , where it serves as a precursor to 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacological fragment of vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors . The ethylsulfonyl group enhances electrophilicity and stability, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-ethylsulfanyl-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-6-4-8(10-2)5-7-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUDFBFCFFMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415880 | |
| Record name | 1-(Ethylsulfanyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-58-5 | |
| Record name | 1-(Ethylsulfanyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzene derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(Ethylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfanyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity and potency.
Comparison with Similar Compounds
Table 1: Comparative Data for 1-(Ethylsulfonyl)-4-methoxybenzene and Analogues
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | Key Properties/Data | Applications/Synthesis |
|---|---|---|---|---|---|
| 1-(Ethylsulfonyl)-4-methoxybenzene | C₉H₁₂O₃S | 200.25 | -SO₂C₂H₅, -OCH₃ | Synthesized via HNO₃-mediated sulfonation; stable crystalline solid | VEGFR2 inhibitor intermediate |
| 1-(Ethylsulfonyl)-4-methylbenzene | C₉H₁₂O₂S | 184.25 | -SO₂C₂H₅, -CH₃ | Higher lipophilicity (logP) vs. methoxy derivative | Not explicitly stated |
| 1-(Hex-1-ynyl)-4-methoxybenzene | C₁₃H₁₄O | 186.25 | -C≡C-C₄H₉, -OCH₃ | Used in Au-catalyzed alkyne isomerization to 1,3-diketones | Catalytic studies |
| 1-(2-Chloroethyl)-4-methoxybenzene | C₉H₁₁ClO | 170.64 | -CH₂CH₂Cl, -OCH₃ | Liquid (bp 125–128°C at 9.75 mmHg); used in organic synthesis | Building block for aryl ethers |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | C₂₁H₂₀O₂S₂ | 368.51 | Dual -S- groups, -OCH₃ | Propeller-shaped crystal structure stabilized by C–H···π interactions | Structural studies |
Substituent Effects on Physical and Chemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The ethylsulfonyl group (-SO₂C₂H₅) is strongly electron-withdrawing, polarizing the benzene ring and enhancing reactivity toward electrophilic substitution. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, increasing ring electron density .
- Thermal Stability : Sulfonyl derivatives (e.g., 1-(ethylsulfonyl)-4-methoxybenzene) exhibit higher thermal stability compared to sulfanyl analogues due to the strong S=O bonds .
Biological Activity
1-(Ethylsulfanyl)-4-methoxybenzene, also known as ethyl sulfide of 4-methoxyphenyl, is an organosulfur compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a methoxy group (-OCH₃) attached to a phenyl ring, which is further linked to an ethyl sulfide group (-S-CH₂-CH₃). This unique configuration may influence its biological interactions.
Synthesis
This compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where the ethyl sulfide moiety is introduced to the aromatic ring. The following table summarizes common synthetic routes:
| Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | 4-Methoxyphenyl halide, ethyl sulfide | Base (e.g., NaOH), solvent (e.g., DMSO) |
| Oxidation | Ethyl sulfide | Oxidizing agents (H₂O₂) |
| Reduction | Sulfoxides or sulfones | Reducing agents (LiAlH₄) |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing sulfide groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-468 (breast cancer) and HT29 (colon cancer). The following table summarizes findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-468 | < 10 | Induction of apoptosis |
| HT29 | < 15 | Cell cycle arrest |
| HCT-116 | < 20 | Inhibition of proliferation |
The biological effects of this compound are attributed to its ability to interact with cellular targets. Studies suggest that the compound may modulate enzyme activity related to oxidative stress and apoptosis pathways. Specifically, it appears to activate caspases in cancer cells, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several organosulfur compounds, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against infections.
- Cancer Cell Studies : In research conducted on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through mitochondrial pathways. This suggests a promising avenue for further development as an anticancer drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
